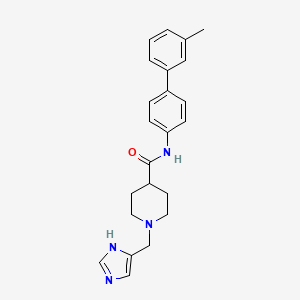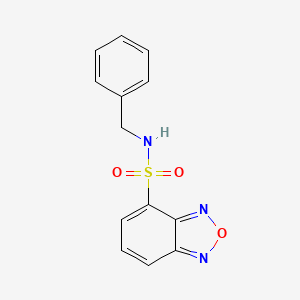
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves multistep chemical reactions, including bromination, amidation, and cyclization processes. For example, the synthesis of 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives has been achieved through the reaction of bromoacetyl bromide with various amines in the presence of a base, followed by the introduction of the carbamothioyl group (Binzet et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses reveal the precise arrangement of atoms within the molecule and the nature of intermolecular interactions, such as hydrogen bonding and π-π interactions, which contribute to the stability and reactivity of the compound (Saeed et al., 2010).
Chemical Reactions and Properties
Compounds structurally related to 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide participate in a variety of chemical reactions, including nucleophilic substitution reactions facilitated by the bromo group. These reactions enable the introduction of various functional groups, leading to a diverse array of derivatives with different chemical properties. The presence of the benzodioxin ring and the benzamide moiety also influences the compound's reactivity, particularly in electrophilic and nucleophilic addition reactions (He et al., 2016).
Physical Properties Analysis
The physical properties of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents and the overall molecular architecture. For instance, the introduction of additional halogen atoms or electron-donating groups can affect the compound's solubility in organic solvents and its ability to form stable crystals suitable for structural analysis (Ebrahimi et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide and its derivatives are largely defined by the functional groups present in the molecule. The bromo group, for example, makes the compound susceptible to nucleophilic attack, while the amide group can engage in hydrogen bonding and other intermolecular interactions. These properties are crucial in determining the compound's reactivity and potential applications in synthesis and drug design (Abbasi et al., 2022).
Propriétés
IUPAC Name |
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-11-3-1-10(2-4-11)15(18)17-12-5-6-13-14(9-12)20-8-7-19-13/h1-6,9H,7-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWQIRJUIIBKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203293 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(5-chloro-2-hydroxyphenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5660222.png)
![(3,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5660226.png)
![3-{[2-(1-pyrrolidinyl)ethyl]sulfonyl}propanamide](/img/structure/B5660237.png)

![N-cyclopentyl-6-[4-(3-pyridinylmethyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5660253.png)
![8-[(2-chloro-6-fluorophenyl)acetyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5660260.png)
![3-[5-(dimethylamino)-1-methyl-1H-1,2,4-triazol-3-yl]-N,N-diethylbenzamide](/img/structure/B5660267.png)
![(3aR*,6aR*)-2-cyclopentyl-5-[(3-methylisoxazol-5-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5660272.png)
![2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5660279.png)

![3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5660304.png)


![3-(2-methoxyethyl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5660334.png)